molecular formula C8H11NO4S2 B13629191 4-(Ethylsulfonyl)benzenesulfonamide

4-(Ethylsulfonyl)benzenesulfonamide

Cat. No.: B13629191
M. Wt: 249.3 g/mol
InChI Key: QRTZHLDUSRIRLX-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)benzenesulfonamide is an organic compound with the molecular formula C8H11NO4S2. It is a derivative of benzenesulfonamide, characterized by the presence of an ethylsulfonyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)benzenesulfonamide typically involves the sulfonation of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonamide with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylsulfonyl)benzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The ethylsulfonyl group enhances its solubility and stability compared to other similar compounds, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

4-ethylsulfonylbenzenesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3,(H2,9,12,13)

InChI Key

QRTZHLDUSRIRLX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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